2-Methoxy-6-(trifluoromethyl)benzoic acid
CAS No.: 119692-41-0
Cat. No.: VC20845986
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119692-41-0 |
---|---|
Molecular Formula | C9H7F3O3 |
Molecular Weight | 220.14 g/mol |
IUPAC Name | 2-methoxy-6-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) |
Standard InChI Key | IOJYMQXQDCJQBF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1C(=O)O)C(F)(F)F |
Canonical SMILES | COC1=CC=CC(=C1C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
2-Methoxy-6-(trifluoromethyl)benzoic acid is identified by the CAS registry number 119692-41-0. This compound belongs to the class of benzoic acid derivatives, specifically those containing trifluoromethyl substituents. Its molecular formula is C9H7F3O3, with a corresponding molecular weight of 220.15 g/mol.
Structural Characteristics
The compound features a benzene ring with three key functional groups:
-
A carboxylic acid (-COOH) group
-
A methoxy (-OCH3) group at the ortho position (C-2)
-
A trifluoromethyl (-CF3) group at the position meta to the methoxy group (C-6)
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule due to its strong electron-withdrawing nature. The methoxy group, conversely, acts as an electron-donating group, creating an interesting electronic distribution within the molecule.
Physical Properties
Key Physical Parameters
Table 1 summarizes the key physical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid:
Property | Value |
---|---|
Physical State | Crystalline solid |
Molecular Weight | 220.15 g/mol |
Melting Point | 131-134°C |
SMILES Notation | COC1=CC=CC(=C1C(=O)O)C(F)(F)F |
InChIKey | IOJYMQXQDCJQBF-UHFFFAOYSA-N |
Spectroscopic Properties
While detailed spectroscopic data is limited in the available research, compounds with similar structural features typically exhibit characteristic patterns in spectroscopic analyses. The trifluoromethyl group would be expected to produce distinct signals in 19F NMR spectroscopy, while the aromatic protons and methoxy group would yield characteristic patterns in 1H NMR spectra.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid typically involves strategic functionalization of appropriately substituted precursors. Based on similar compounds, several potential synthetic routes can be proposed:
Trifluoromethylation Route
Chemical Reactivity
Functional Group Reactivity
The reactivity of 2-Methoxy-6-(trifluoromethyl)benzoic acid is governed by its three key functional groups:
Carboxylic Acid Group
The carboxylic acid moiety can engage in typical reactions associated with this functional group, including:
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to aldehydes or alcohols
-
Decarboxylation under specific conditions
Methoxy Group
The methoxy group at the 2-position can participate in:
-
Demethylation reactions to yield the corresponding phenol
-
Directing effects in electrophilic aromatic substitution
-
Coordination with metals through the oxygen atom
Trifluoromethyl Group
The CF3 group is generally stable under most reaction conditions but contributes significantly to the electronic properties of the molecule. It:
-
Increases acidity of the carboxylic acid through its electron-withdrawing effect
-
Influences regioselectivity in further substitution reactions
-
Enhances lipophilicity, potentially affecting biological activities
Applications in Organic Synthesis
Building Block for Complex Molecules
2-Methoxy-6-(trifluoromethyl)benzoic acid serves as a valuable building block in organic synthesis. The combination of functional groups provides multiple sites for further elaboration. Potential applications include:
-
Precursor for trifluoromethylated heterocycles
-
Component in cross-coupling reactions (Suzuki, Negishi, etc.)
-
Starting material for the synthesis of biologically active compounds
Medicinal Chemistry Applications
Compounds containing the trifluoromethyl group often exhibit enhanced pharmacological properties, including:
-
Improved metabolic stability
-
Enhanced lipophilicity and membrane permeability
-
Modified binding characteristics to target proteins
The strategic placement of the methoxy and trifluoromethyl groups in 2-Methoxy-6-(trifluoromethyl)benzoic acid makes it potentially valuable in medicinal chemistry.
Analytical Characterization
Spectroscopic Identification
The structural characterization of 2-Methoxy-6-(trifluoromethyl)benzoic acid would typically employ multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key expected features include:
-
1H NMR: Signals for aromatic protons, methoxy protons, and the carboxylic acid proton
-
13C NMR: Characteristic peaks for aromatic carbons, the carboxylic acid carbon, the methoxy carbon, and the trifluoromethyl carbon
-
19F NMR: Distinctive signal for the trifluoromethyl group
Infrared (IR) Spectroscopy
Expected characteristic absorption bands:
-
O-H stretching of the carboxylic acid (broad, 3000-2500 cm−1)
-
C=O stretching of the carboxylic acid (~1700 cm−1)
-
C-F stretching of the trifluoromethyl group (1100-1300 cm−1)
-
C-O-C stretching of the methoxy group (~1250 cm−1)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be effective for purity determination and quantitative analysis of 2-Methoxy-6-(trifluoromethyl)benzoic acid, particularly when coupled with mass spectrometry.
Structural Comparison with Related Compounds
To better understand the distinctive features of 2-Methoxy-6-(trifluoromethyl)benzoic acid, it is instructive to compare it with structurally related compounds:
Table 2: Comparison of 2-Methoxy-6-(trifluoromethyl)benzoic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
2-Methoxy-6-(trifluoromethyl)benzoic acid | C9H7F3O3 | 220.15 | Reference compound |
2-Methoxy-6-methyl-4-(trifluoromethyl)benzoic acid | C10H9F3O3 | 234.17 | Additional methyl group at C-6, CF3 at C-4 |
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | C10H6F6O3 | 288.14 | Additional CF3 group at C-4 |
2,4-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | 258.12 | Lacks methoxy group, has CF3 groups at C-2 and C-4 |
This comparison highlights how subtle changes in substitution patterns can lead to significant differences in molecular properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume